Bis(trimethylenedithio)tetrathiafulvalene
Overview
Description
Bis(trimethylenedithio)tetrathiafulvalene is an organic compound with the molecular formula C12H12S8 and a molecular weight of 412.71 g/mol . It is known for its unique electronic properties and is often used in the field of molecular electronics. The compound appears as a light yellow to dark green powder or crystal and has a melting point of 250°C .
Preparation Methods
The synthesis of Bis(trimethylenedithio)tetrathiafulvalene typically involves the reaction of tetrathiafulvalene with trimethylene dithiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Bis(trimethylenedithio)tetrathiafulvalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of radical cations, which are important in the study of conductive materials .
Scientific Research Applications
Bis(trimethylenedithio)tetrathiafulvalene has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of conductive polymers and molecular conductors . In biology and medicine, its electronic properties are explored for potential use in biosensors and diagnostic devices . In the industry, this compound is utilized in the development of organic electronic materials, including organic field-effect transistors and organic photovoltaics .
Mechanism of Action
The mechanism of action of Bis(trimethylenedithio)tetrathiafulvalene is primarily related to its ability to donate and accept electrons, making it an excellent candidate for use in electronic applications. The compound interacts with molecular targets through electron transfer processes, which are crucial for its function in conductive materials . The pathways involved in these processes include the formation of radical cations and anions, which facilitate the flow of electric current .
Comparison with Similar Compounds
Bis(trimethylenedithio)tetrathiafulvalene is often compared with other tetrathiafulvalene derivatives, such as tetrathiafulvalene itself and its various substituted forms . What sets this compound apart is its enhanced stability and electronic properties, which make it more suitable for certain applications in molecular electronics . Similar compounds include tetrathiafulvalene, bis(ethylenedithio)tetrathiafulvalene, and bis(methylenedithio)tetrathiafulvalene .
Biological Activity
Bis(trimethylenedithio)tetrathiafulvalene (BTMTTF) is a member of the tetrathiafulvalene (TTF) family, known for its unique electronic properties and potential applications in organic electronics. This compound has garnered attention not only for its conductive properties but also for its biological activities. Understanding the biological implications of BTMTTF is crucial for its potential applications in medicinal chemistry and biochemistry.
- Chemical Formula : CHS
- Molecular Weight : 412.71 g/mol
- CAS Number : 66946-49-4
Biological Activity Overview
Research indicates that BTMTTF exhibits various biological activities, including antimicrobial, anticancer, and antioxidant properties. The following sections delve into specific studies and findings related to these activities.
Antimicrobial Activity
BTMTTF has been evaluated for its antimicrobial properties against various pathogens. In a recent study, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell death.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
These findings suggest that BTMTTF could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Anticancer Activity
The anticancer potential of BTMTTF has been explored through various in vitro studies. One notable study investigated its effects on human cancer cell lines, including breast and lung cancer cells. The results indicated that BTMTTF induces apoptosis in cancer cells, primarily through the activation of caspase pathways.
Case Study: Breast Cancer Cell Line
- Cell Line : MCF-7 (human breast cancer)
- IC : 25 µM after 48 hours of treatment
- Mechanism : Induction of oxidative stress leading to mitochondrial dysfunction
Antioxidant Activity
In addition to antimicrobial and anticancer effects, BTMTTF has shown promising antioxidant activity. In vitro assays demonstrated its ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases.
Assay Type | IC |
---|---|
DPPH Scavenging | 15 µg/mL |
ABTS Scavenging | 20 µg/mL |
These results indicate that BTMTTF could play a role in formulations aimed at reducing oxidative damage in biological systems.
Mechanistic Insights
The biological activities of BTMTTF can be attributed to its redox properties and ability to form charge-transfer complexes with biomolecules. The compound's electron-rich nature allows it to interact with various cellular components, influencing signaling pathways related to cell growth and death.
Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of BTMTTF with key proteins involved in cancer progression. These studies suggest that BTMTTF can effectively bind to proteins such as Bcl-2 and p53, potentially modulating their activity and contributing to its anticancer effects.
Properties
IUPAC Name |
2-(6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-ylidene)-6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12S8/c1-3-13-7-8(14-4-1)18-11(17-7)12-19-9-10(20-12)16-6-2-5-15-9/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZPCLOYNFOXST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(SC1)SC(=C3SC4=C(S3)SCCCS4)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12S8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348291 | |
Record name | Bis(trimethylenedithio)tetrathiafulvalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66946-49-4 | |
Record name | 2-(6,7-Dihydro-5H-1,3-dithiolo[4,5-b][1,4]dithiepin-2-ylidene)-6,7-dihydro-5H-1,3-dithiolo[4,5-b][1,4]dithiepin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66946-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(trimethylenedithio)tetrathiafulvalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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